N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0730165
InChI:
InChI=1S/C16H15BrN2O3/c1-11(20)18-13-3-2-4-14(9-13)19-16(21)10-22-15-7-5-12(17)6-8-15/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
SMILES:
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br
Molecular Formula:
C16H15BrN2O3
Molecular Weight:
363.21 g/mol
N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
CAS No.:
Cat. No.: VC0730165
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrN2O3 |
|---|---|
| Molecular Weight | 363.21 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(4-bromophenoxy)acetamide |
| Standard InChI | InChI=1S/C16H15BrN2O3/c1-11(20)18-13-3-2-4-14(9-13)19-16(21)10-22-15-7-5-12(17)6-8-15/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
| Standard InChI Key | OBSPBAFHFSFYLT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator